1,5-Diazabicyclo[4.3.0]non-5-ene

Nucleophilicity Lewis Basicity Kinetic Studies

Researchers often face side reactions from overly strong bases; DBN provides precise basicity control. - pKa 23.79 in MeCN vs 24.33 for DBU, enabling selective deprotonations. - Superior stress-relaxation in poly(thiourethane) vitrimers vs DBU catalysts. - >99% thiol oxidation yields at 0.001 mol% loading, matching DBU efficiency. Bulk quantities available with rapid global delivery.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 3001-72-7
Cat. No. B127263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazabicyclo[4.3.0]non-5-ene
CAS3001-72-7
Synonyms1,5-diazabicyclo(4.3.0)non-5-ene
1,5-diazabicyclo(4.3.0)non-5-ene monofumarate
2,3,4,6,7,8-hexahydropyrrolo(1,2-a)pyrimidine
diazabicyclo(4.3.0)nonen
diazabicyclo(4.3.0)nonene
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2=NCCCN2C1
InChIInChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2
InChIKeySGUVLZREKBPKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) CAS 3001-72-7: Core Properties and Comparative Positioning for Procurement


1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), an amidine base with the molecular formula C₇H₁₂N₂, is a widely employed reagent in organic synthesis. Its bicyclic architecture, featuring a bridgehead nitrogen, confers strong Brønsted basicity coupled with attenuated nucleophilicity, a property profile that distinguishes it from both conventional amine bases and its closest structural analog, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBN exhibits a reported pKa (conjugate acid) of approximately 13.5 in aqueous media , while in acetonitrile, its pKa has been determined as 23.79 [1]. These values position DBN among the stronger neutral organic bases, albeit slightly less basic than DBU (pKa 14.0 aqueous ; 24.33 in MeCN [1]), a distinction with measurable consequences in reaction kinetics and selectivity. The compound finds utility across a spectrum of base-mediated transformations, including dehydrohalogenations, eliminations, condensations, and polymerizations, where its specific balance of properties often provides a quantifiable advantage over alternative bases.

1,5-Diazabicyclo[4.3.0]non-5-ene: Why Generic Substitution with DBU or Other Bases Is Not Advisable


Substituting DBN with a generic 'strong organic base' or even its close relative DBU without quantitative justification introduces significant risk to reaction outcomes. While both are amidine bases, DBN's smaller bicyclic framework (a 5,5-fused system versus DBU's 5,7-fused system) imparts a measurably different steric profile and electronic environment. This translates directly into divergent nucleophilicity, as evidenced by the ranking DBN > DBU in nucleophilic reactivity toward Csp² centers [1], and distinct Lewis basicity, where DBN outranks DBU [1]. Furthermore, the subtle but real pKa differences (DBN: 23.79 vs. DBU: 24.33 in MeCN [2]) can shift acid-base equilibria, affecting catalyst turnover and selectivity in pH-sensitive processes. Procurement decisions based solely on 'in-class' assumptions, without accounting for these quantifiable differentiations, risk suboptimal yields, altered selectivity, or even complete reaction failure, as detailed in the evidence below.

1,5-Diazabicyclo[4.3.0]non-5-ene: Comparator-Based Quantitative Differentiation Evidence


1,5-Diazabicyclo[4.3.0]non-5-ene Exhibits Superior Nucleophilicity but Lower Lewis Basicity Compared to DBU and DABCO

In a direct kinetic study measuring reactivity toward Csp² electrophiles, the nucleophilicity of DBN was found to be greater than that of DBU and DMAP, but lower than DABCO. Conversely, the Lewis basicity (thermodynamic affinity toward carbon) of DBN is higher than all comparators tested, including DBU, DMAP, and DABCO. The quantitative ordering is: Nucleophilicity: DMAP < DBU < DBN < DABCO; Lewis Basicity: DABCO < DMAP < DBU < DBN [1]. This inversion in ranking is critical: DBN acts as a stronger nucleophile than DBU but is a weaker Lewis base than DBU, a differentiation that directly impacts its utility in reactions where nucleophilic catalysis versus base strength dictates selectivity.

Nucleophilicity Lewis Basicity Kinetic Studies

DBN as a Catalyst for Poly(Thiourethane) Vitrimers: Superior Stress-Relaxation Compared to DBU and DBTDL

In the preparation of networked poly(thiourethane)s (PTUs) exhibiting vitrimer-like behavior, the use of DBN-derived tetraphenylborate salts as latent catalysts resulted in materials with higher stress-relaxation rates compared to those prepared using DBU-derived salts or the industry standard catalyst dibutyltin dilaurate (DBTDL) [1]. Specifically, DBN was identified as the dual-role catalyst that leads to the most effective synergetic associative and dissociative thiourethane bond exchange mechanism [2]. While the study did not directly compare all catalysts in a single table of relaxation times, it explicitly states that the DBN-based system exhibited 'higher stress-relaxation rates' than the alternatives, and that DBN enables the 'most effective' bond exchange among the organocatalysts tested.

Polymer Chemistry Vitrimers Covalent Adaptable Networks

Comparative Basicity of DBN and DBU in Acetonitrile: DBN (pKa 23.79) vs. DBU (pKa 24.33)

In acetonitrile, a common solvent for many base-catalyzed reactions, the pKa of the conjugate acid of DBN has been experimentally determined to be 23.79, while that of DBU is 24.33 [1]. This represents a difference of 0.54 pKa units, which corresponds to DBU being approximately 3.5 times more basic than DBN under these conditions. This quantitative difference is significant for reactions where precise control of base strength is necessary to avoid side reactions or to achieve optimal catalytic turnover. While both are considered 'superbases' in organic media, the slightly lower basicity of DBN can be advantageous in substrates sensitive to over-deprotonation or base-induced decomposition.

Acid-Base Chemistry pKa Determination Non-Aqueous Solvents

DBN vs. DBU in Oxidation of Alkanethiols to Disulfides: Comparable High Yields (>99%) Under Mild Conditions

In a comparative study of organic superbases for the solvent-free oxidation of alkanethiols to dialkyl disulfides using elemental sulfur, both DBN and DBU demonstrated exceptionally high catalytic activity. Under optimized conditions (3.0 molar ratio of RSH/S, 0.1 mol% catalyst loading), both amidine bases achieved 99-100% yield of di-n-octyl disulfide [1]. Remarkably, even at an ultra-low catalyst loading of 0.001 mol%, both DBN and DBU still produced over 95% yield [1]. This evidence confirms that for this specific transformation, DBN matches the performance of DBU, making it a viable, and potentially cost-effective, alternative when procurement considerations favor DBN without sacrificing catalytic efficiency.

Organocatalysis Oxidation Green Chemistry

1,5-Diazabicyclo[4.3.0]non-5-ene: Quantitatively Justified Application Scenarios for Procurement


Catalyst for Recyclable Poly(Thiourethane) Vitrimers and Advanced Polymer Networks

DBN should be prioritized over DBU or DBTDL when designing or scaling up the synthesis of poly(thiourethane) covalent adaptable networks (vitrimers). The evidence from Section 3 shows that DBN-derived catalysts yield materials with superior stress-relaxation rates and a more effective bond exchange mechanism, which are critical parameters for the reprocessability and extended service life of these sustainable materials [1]. Procurement of DBN for this application is directly supported by its demonstrated performance advantage in head-to-head polymer studies.

Organocatalyst for High-Yield Oxidation of Thiols to Disulfides (e.g., in Fine Chemical and Pharmaceutical Synthesis)

In industrial processes requiring the catalytic oxidation of thiols to disulfides—a key transformation in the synthesis of pharmaceuticals, agrochemicals, and rubber additives—DBN offers equivalent high catalytic efficiency to DBU, achieving near-quantitative yields (>99%) even at very low loadings (0.001 mol%) [1]. This scenario provides procurement flexibility; if DBN is available at a more favorable price point or with a more reliable supply chain than DBU, it can be substituted without any loss in reaction performance, as validated by the comparative yield data in Section 3.

Base-Mediated Transformations Requiring a Milder Base Than DBU in Non-Aqueous Media

For reactions in acetonitrile or similar aprotic solvents where the stronger basicity of DBU (pKa 24.33) may lead to substrate decomposition, epimerization, or over-reaction, DBN (pKa 23.79) provides a quantifiably milder alternative [1]. This 0.54 pKa unit difference (a factor of ~3.5x in basicity) is sufficient to improve selectivity in sensitive deprotonations, eliminations, or condensations. Procurement of DBN for these fine-chemical and pharmaceutical intermediates is justified by the precise control over base strength it affords, directly addressing selectivity challenges documented in the pKa evidence of Section 3.

Organocatalyst for Ring-Opening Polymerization (ROP) of Eutectic Monomer Mixtures

DBN has been specifically identified as a new and effective catalyst for the solvent-free, low-temperature ring-opening polymerization of L-lactide/ε-caprolactone eutectic mixtures, enabling the synthesis of biodegradable polyesters with tunable properties [1]. While a direct quantitative comparison to other bases in this exact system is an emerging area, the evidence establishes DBN as a viable and enabling catalyst for this green polymerization process. Procurement of DBN for research and development in sustainable polymer synthesis is supported by its demonstrated ability to facilitate this challenging ROP under mild, solventless conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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